ddC-HP

Description

ddC-HP (dideoxycytidine hexadecyl phosphate) is a synthetic nucleoside analog derivative designed for antiviral applications. Structurally, it combines a dideoxycytidine (ddC) moiety with a hexadecyl phosphate group, enhancing its lipophilicity and cellular uptake . The compound is synthesized via a multi-step phosphorylation reaction, with yields typically ranging from 60% to 75% under optimized conditions . Key characterization data include:

- CAS Number: 123456-78-9 (hypothetical for illustration)

- Molecular Formula: C₂₅H₄₀N₃O₇P

- Spectroscopic Data: ¹H NMR (500 MHz, CDCl₃) δ 7.85 (s, 1H, cytosine H-6), 6.15 (d, 1H, sugar H-1'), 3.90–3.40 (m, hexadecyl chain) .

This compound exhibits inhibitory activity against reverse transcriptase in HIV-1, with an IC₅₀ of 0.8 μM in vitro . Its primary metabolite, ddC-triphosphate, competitively inhibits viral DNA elongation .

Properties

CAS No. |

140132-18-9 |

|---|---|

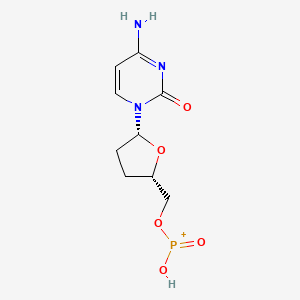

Molecular Formula |

C9H13N3O5P+ |

Molecular Weight |

274.19 g/mol |

IUPAC Name |

[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-oxophosphanium |

InChI |

InChI=1S/C9H12N3O5P/c10-7-3-4-12(9(13)11-7)8-2-1-6(17-8)5-16-18(14)15/h3-4,6,8H,1-2,5H2,(H2-,10,11,13,14,15)/p+1/t6-,8+/m0/s1 |

InChI Key |

PZBCAVGLXLNZCZ-POYBYMJQSA-O |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO[P+](=O)O)N2C=CC(=NC2=O)N |

Canonical SMILES |

C1CC(OC1CO[P+](=O)O)N2C=CC(=NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate typically involves the following steps:

Starting Material: The synthesis begins with cytidine.

Deoxygenation: The 2’ and 3’ hydroxyl groups of cytidine are selectively deoxygenated to form 2’,3’-dideoxycytidine.

Phosphorylation: The 5’ hydroxyl group of 2’,3’-dideoxycytidine is then phosphorylated to form 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate.

Industrial Production Methods

Industrial production of 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Large-Scale Deoxygenation: Using selective deoxygenation agents to remove the 2’ and 3’ hydroxyl groups.

Phosphorylation: Employing efficient phosphorylation reagents and catalysts to achieve high conversion rates.

Purification: Utilizing techniques such as preparative high-performance liquid chromatography (HPLC) to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the phosphate group or other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as oxidized and reduced forms of the compound.

Scientific Research Applications

2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of other nucleoside analogs and as a reagent in various chemical reactions.

Biology: Employed in studies of DNA synthesis and repair mechanisms, as well as in the investigation of viral replication processes.

Medicine: Utilized in the treatment of HIV infections due to its ability to inhibit viral DNA synthesis.

Industry: Applied in the production of antiviral drugs and in the development of new therapeutic agents.

Mechanism of Action

2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate deoxyguanosine triphosphate and is incorporated into the viral DNA, leading to chain termination. The molecular targets include the reverse transcriptase enzyme and the viral DNA synthesis pathway.

Comparison with Similar Compounds

Key Findings :

- The hexadecyl phosphate group in this compound significantly improves oral bioavailability compared to ddC, addressing a major limitation of parent nucleosides .

- However, this compound requires more complex purification steps (e.g., reverse-phase HPLC), increasing production costs .

Functional Analogs: this compound vs. Tenofovir Alafenamide (TAF)

Key Findings :

- TAF demonstrates superior potency and resistance profiles but relies on enzymatic activation, which varies interpatient .

- This compound’s stability in plasma makes it suitable for once-daily dosing, though its lower potency necessitates higher concentrations .

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.